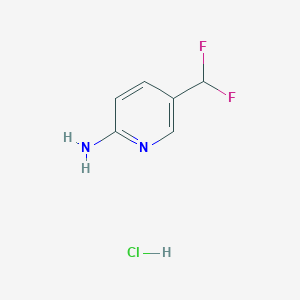
5-Difluoromethyl-pyridin-2-ylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Difluoromethyl-pyridin-2-ylamine hydrochloride is a chemical compound with the CAS Number: 1965308-98-8 . It has a molecular weight of 180.58 and its IUPAC name is 5-(difluoromethyl)pyridin-2-amine hydrochloride . The compound is an off-white solid .
Physical And Chemical Properties Analysis
5-Difluoromethyl-pyridin-2-ylamine hydrochloride is an off-white solid . It has a molecular weight of 180.58 .Applications De Recherche Scientifique
Pharmaceutical Research
5-Difluoromethyl-pyridin-2-ylamine hydrochloride: is utilized in pharmaceutical research as a building block for the synthesis of more complex compounds. Its unique structure allows for the creation of novel drugs that can interact with biological targets in specific ways. For instance, it may be used to develop new treatments for neurological disorders by targeting neurotransmitter receptors or transporters .
Agricultural Chemistry
In the field of agriculture, this compound could serve as a precursor for the development of new pesticides or herbicides. Its difluoromethyl group might provide resistance to metabolic degradation in plants and pests, leading to more effective and longer-lasting agricultural chemicals .
Material Science
Material scientists might explore the use of 5-Difluoromethyl-pyridin-2-ylamine hydrochloride in the creation of advanced polymers. The compound’s ability to form stable bonds with various materials could lead to the development of new coatings or adhesives with enhanced properties such as increased thermal stability or chemical resistance .
Environmental Science
Environmental scientists may investigate the compound’s potential in remediation processes. Its chemical structure could be key in catalyzing reactions that break down pollutants or in the design of sensors that detect environmental toxins with high specificity .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or as a reactant in assays that measure the presence of specific analytes. Its well-defined structure and reactivity make it suitable for use in high-precision chemical analyses .
Biochemistry
In biochemistry, 5-Difluoromethyl-pyridin-2-ylamine hydrochloride might be used to study enzyme kinetics or substrate specificity. It could act as an inhibitor or substrate analog to probe the active sites of enzymes, providing insights into their mechanisms of action .
Safety and Hazards
Propriétés
IUPAC Name |
5-(difluoromethyl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-6(8)4-1-2-5(9)10-3-4;/h1-3,6H,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAGIYZIJFXIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Difluoromethyl-pyridin-2-ylamine hydrochloride | |
CAS RN |
1965308-98-8 |
Source


|
| Record name | 2-Pyridinamine, 5-(difluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965308-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


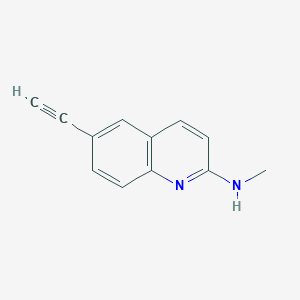


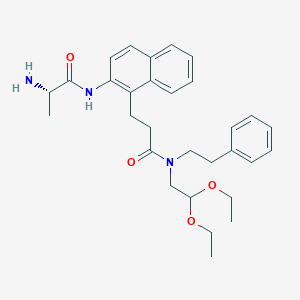
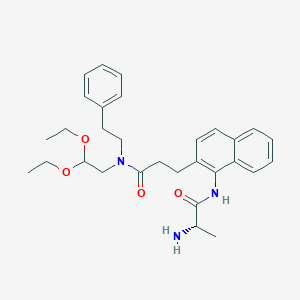
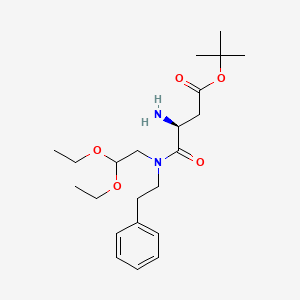
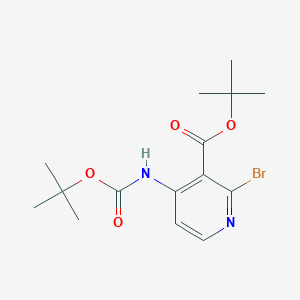
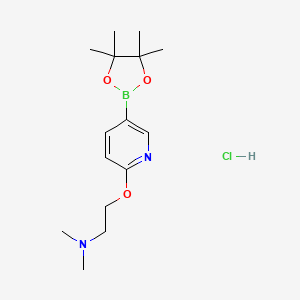


![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)